5'-Deoxypyridoxal 5'-methylenephosphonic acid
Overview
Description
[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid is a chemical compound with the molecular formula C8H10NO6P It is a derivative of pyridine and contains both a formyl group and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid typically involves the reaction of 4-formyl-5-hydroxy-6-methylpyridine with ethylphosphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloenzymes and their functions.
Medicine
In medicine, [2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid has potential applications as a drug candidate. Its ability to interact with biological targets and pathways makes it a promising compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the phosphonic acid group can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Pyridoxal 5’-phosphate: A derivative of pyridoxine (vitamin B6) with similar structural features.
3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde: Another compound with a similar pyridine core and functional groups.
Uniqueness
[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. Its ability to form stable complexes with metal ions and participate in various biological processes sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)ethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16(13,14)15/h4-5,12H,2-3H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUHULTYAHVJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173412 | |
Record name | 5'-Deoxypyridoxal 5'-methylenephosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19730-75-7 | |
Record name | 5'-Deoxypyridoxal 5'-methylenephosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019730757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Deoxypyridoxal 5'-methylenephosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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